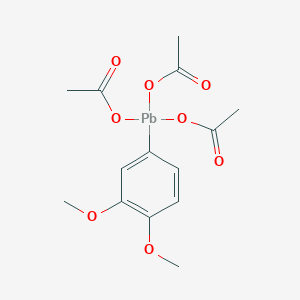
Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane is a chemical compound with the molecular formula C12H14O6Pb. It is a lead-based organometallic compound, characterized by the presence of three acetyloxy groups and a 3,4-dimethoxyphenyl group attached to a central lead atom
Preparation Methods
The synthesis of Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane typically involves the reaction of lead acetate with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(II) compounds.
Substitution: The acetyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: Its potential toxicity is studied to understand the effects of lead-based compounds on biological systems.
Medicine: Research is ongoing to explore its use in radiopharmaceuticals for imaging and therapy.
Industry: It is investigated for its potential use in the production of lead-based materials and catalysts.
Mechanism of Action
The mechanism of action of Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane involves the interaction of its lead center with various molecular targets. The lead atom can form coordination complexes with different ligands, influencing the compound’s reactivity and stability. The acetyloxy and 3,4-dimethoxyphenyl groups modulate the electronic properties of the lead center, affecting its interaction with other molecules .
Comparison with Similar Compounds
Tris(acetyloxy)(3,4-dimethoxyphenyl)plumbane can be compared with other lead-based organometallic compounds such as:
Tris(acetyloxy)phenylplumbane: Similar structure but lacks the 3,4-dimethoxy groups.
Lead(II) acetate: A simpler lead compound with different reactivity and applications.
Lead(IV) acetate: Higher oxidation state, leading to different chemical properties and uses.
Properties
CAS No. |
85656-27-5 |
|---|---|
Molecular Formula |
C14H18O8Pb |
Molecular Weight |
521 g/mol |
IUPAC Name |
[diacetyloxy-(3,4-dimethoxyphenyl)plumbyl] acetate |
InChI |
InChI=1S/C8H9O2.3C2H4O2.Pb/c1-9-7-5-3-4-6-8(7)10-2;3*1-2(3)4;/h3,5-6H,1-2H3;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI Key |
ZMCNIZIALPBCSO-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)O[Pb](C1=CC(=C(C=C1)OC)OC)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



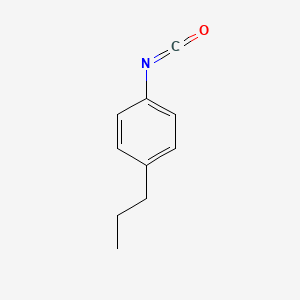
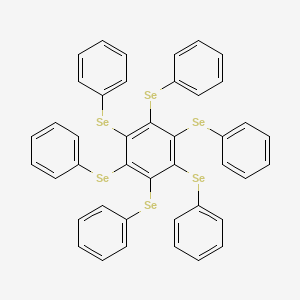
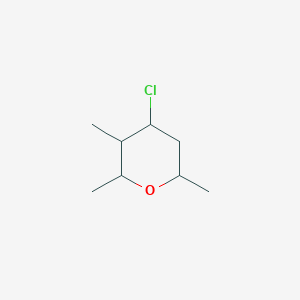
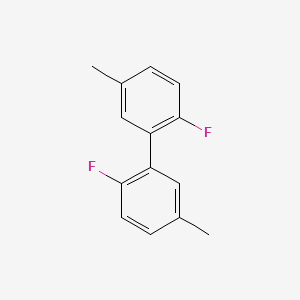
![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
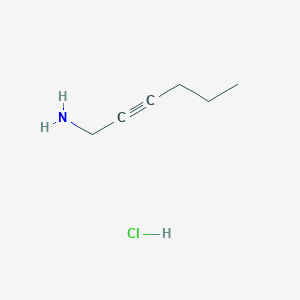
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
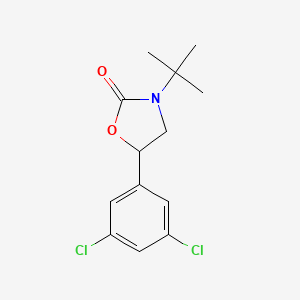
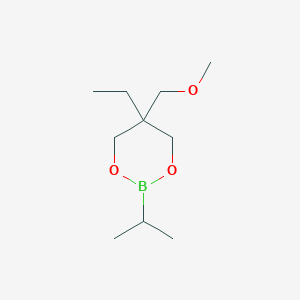
amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)

dimethyl-](/img/structure/B14401881.png)
![3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene](/img/structure/B14401886.png)
